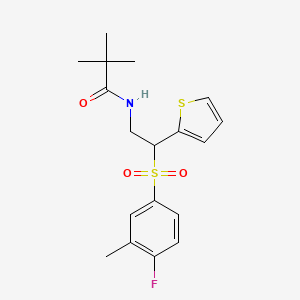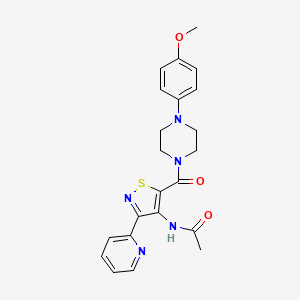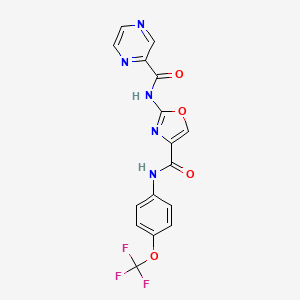![molecular formula C20H20N2O2 B2453342 N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide CAS No. 477500-64-4](/img/structure/B2453342.png)
N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in the field of pharmaceuticals and various biological systems . They are structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .
Synthesis Analysis
The synthesis of benzoxazole derivatives often starts from 2-(benzo[d]oxazol-2-yl)aniline . In a typical synthesis process, 2-(benzo[d]oxazol-2-yl)aniline is reacted with various aldehydes in the presence of methanol . The completion of the reaction is usually monitored by performing TLC .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including “this compound”, can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, 1H NMR spectra can show the number of protons in the aromatic region .Applications De Recherche Scientifique
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives, including compounds similar to "N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide," have been significantly explored for their self-assembly and supramolecular properties. These compounds are known for their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. Their adaptable nature has been utilized in nanotechnology, polymer processing, and even biomedical applications due to their versatile, supramolecular building block properties (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry and Therapeutic Agents
Benzazoles and their derivatives, including structures related to "this compound," have been highlighted for their diverse biological activities. These compounds are pursued in medicinal chemistry for developing new procedures to access compounds with significant therapeutic potential. The guanidine group, when bonded to a benzazole ring, can modify biological activity, leading to potential therapeutic agents with cytotoxic properties and the ability to inhibit cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).
Chemotherapeutic Applications
Benzothiazoles, closely related to the chemical structure , are known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles have been identified as potential antitumor agents, with some compounds being in clinical use for treating various diseases/disorders. The exploration of benzothiazoles and their derivatives in chemotherapeutic applications has been extensive, reflecting their importance in drug discovery and development (Kamal, Hussaini, & Malik, 2015).
Mécanisme D'action
Target of Action
The primary targets of N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide are prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and protein digestion, respectively.
Mode of Action
This compound interacts with its targets by binding to their active sites. The compound shows good binding affinity towards PGHS protein, as indicated by a docking score of -9.4 and -9.3 kcal/mol . This interaction inhibits the activity of the enzymes, leading to changes in the biochemical pathways they are involved in.
Biochemical Pathways
The inhibition of PGHS protein and trypsin enzyme affects the inflammatory response and protein digestion pathways . The exact downstream effects depend on the extent of inhibition and the physiological context.
Pharmacokinetics
Its efficacy at a concentration of 100 μg/ml suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in inflammation and changes in protein digestion. In vitro studies have shown that the compound has good efficacy in membrane stabilization activity and proteinase inhibitory efficacy .
Orientations Futures
The future directions for the research on “N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide” and other benzoxazole derivatives could include further exploration of their potential applicability in various fields, such as pharmaceuticals, agrochemicals, and electronics . Additionally, more studies could be conducted to understand their mechanisms of action and to develop new synthetic pathways.
Analyse Biochimique
Biochemical Properties
Benzoxazole derivatives have been shown to exhibit antimicrobial and anticancer activities . They interact with various enzymes and proteins, but the specific biomolecules that N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide interacts with are yet to be identified.
Cellular Effects
Benzoxazole derivatives have been shown to have cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
Molecular Mechanism
Benzoxazole derivatives are known to interact with biological receptors due to their structural similarity to the nucleic bases adenine and guanine .
Propriétés
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKRJQUFBAXEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)
![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)
![N-cyclohexyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453277.png)

![(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2453280.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2453281.png)
![3-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2453282.png)